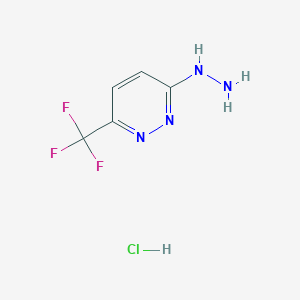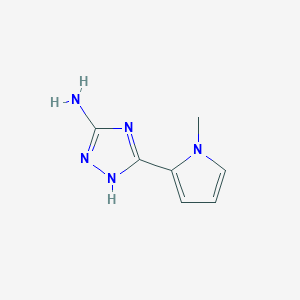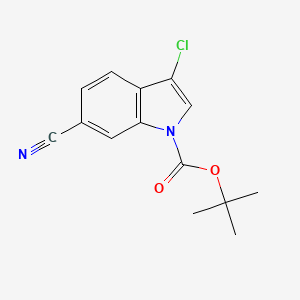
tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Métodos De Preparación
The synthesis of tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the substitution reaction of an indole derivative with tert-butyl chloroformate and a cyano group. The reaction conditions often involve the use of solvents like methanol or toluene and catalysts such as methanesulfonic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The major products are often substituted indole derivatives.
Oxidation and Reduction: These reactions can modify the functional groups on the indole ring, leading to different oxidation states and reduced forms.
Cyclization Reactions: These can form complex ring structures, often catalyzed by acids or bases.
Aplicaciones Científicas De Investigación
tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation .
Comparación Con Compuestos Similares
tert-Butyl 3-chloro-6-cyano-1H-indole-1-carboxylate can be compared with other indole derivatives such as:
tert-Butyl 1-indolecarboxylate: Similar in structure but lacks the chloro and cyano groups, leading to different reactivity and applications.
tert-Butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate: Contains additional functional groups, making it more versatile in chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H13ClN2O2 |
|---|---|
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
tert-butyl 3-chloro-6-cyanoindole-1-carboxylate |
InChI |
InChI=1S/C14H13ClN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-5-4-9(7-16)6-12(10)17/h4-6,8H,1-3H3 |
Clave InChI |
AATMIVDZZUWASH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


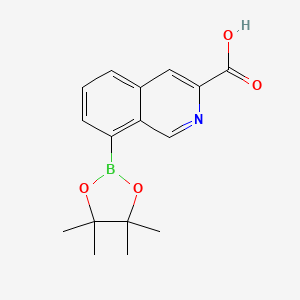

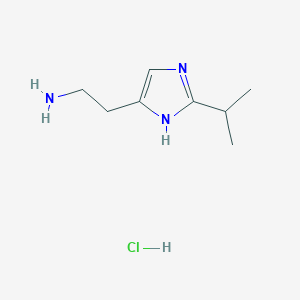
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)
![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)

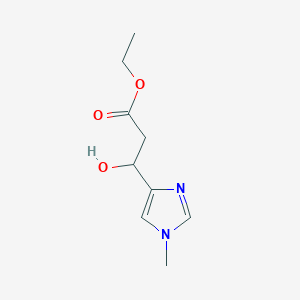
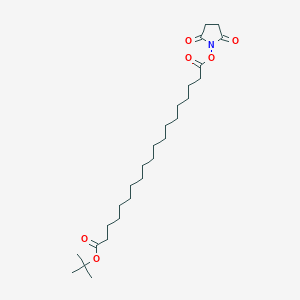

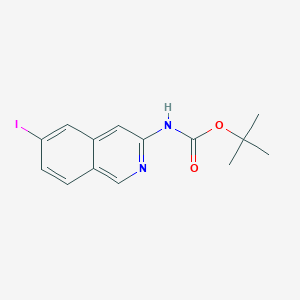
![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
